2,4-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide
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Overview
Description
2,4-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and rapid pathway provides high yields and is eco-friendly. The reaction typically involves heating the reactants at high temperatures, often exceeding 180°C, to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of benzimidazole derivatives, including this compound, often involves large-scale condensation reactions. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Industry: Benzimidazole derivatives are used in the production of pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives typically exert their effects by binding to enzymes or receptors, thereby inhibiting their activity. For example, some benzimidazole compounds inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-dichloro-N-(2-methyl-1H-benzimidazol-5-yl)benzamide include other benzimidazole derivatives such as:
- 2-phenylbenzimidazole
- 2-methylbenzimidazole
- 2-chlorobenzimidazole
- 2,4-dichlorobenzamide
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of substituents on the benzimidazole ring. The presence of both 2,4-dichloro and 2-methyl groups enhances its biological activity and specificity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H11Cl2N3O |
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Molecular Weight |
320.2 g/mol |
IUPAC Name |
2,4-dichloro-N-(2-methyl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C15H11Cl2N3O/c1-8-18-13-5-3-10(7-14(13)19-8)20-15(21)11-4-2-9(16)6-12(11)17/h2-7H,1H3,(H,18,19)(H,20,21) |
InChI Key |
QQVSUJDNGIATIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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